molecular formula C19H40NO7P B3026245 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine CAS No. 123060-40-2

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

Cat. No.: B3026245
CAS No.: 123060-40-2
M. Wt: 425.5 g/mol
InChI Key: RPXHXZNGZBHSMJ-GOSISDBHSA-N
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Description

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 LysoPE) is a lysophospholipid (LPL) characterized by a single myristoyl (14:0) chain at the sn-1 position and a free hydroxyl group at the sn-2 position of the glycerol backbone. Its molecular formula is C₁₉H₄₀NO₇P, with a molecular weight of 425.5 g/mol and a CAS registry number of 123060-40-2 . Structurally, it belongs to the phosphatidylethanolamine (PE) family, a critical component of biological membranes.

14:0 LysoPE is widely used in lipidomics research as an internal standard due to its high purity (>99%) and stability at -20°C . It is synthesized by Avanti Polar Lipids (product code: 856735P) and plays roles in lipid signaling, membrane remodeling, and enzyme-substrate interactions . Notably, lysophospholipids like 14:0 LysoPE exhibit distinct biophysical properties compared to diacyl phospholipids, such as enhanced solubility and altered membrane curvature effects .

Properties

IUPAC Name

2-azaniumylethyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXHXZNGZBHSMJ-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335903
Record name 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPE(14:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

123060-40-2
Record name 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of myristic acid with 2-hydroxy-sn-glycero-3-phosphoethanolamine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing automated reactors to ensure consistent quality and yield. The process is optimized for high purity and involves rigorous quality control measures to meet research and industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine involves its interaction with cellular membranes and signaling pathways. It induces transient increases in intracellular calcium levels by interacting with specific receptors such as lysophosphatidic acid receptor 1 (LPA1). This interaction triggers a cascade of intracellular events, leading to various cellular responses .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Biological Role
14:0 LysoPE 1-myristoyl, 2-hydroxy C₁₉H₄₀NO₇P 425.5 Signaling, lipidomics standards
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 LysoPE) 1-oleoyl (18:1Δ⁹), 2-hydroxy C₂₃H₄₆NO₇P 503.6 Membrane curvature modulation
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (PE 14:0/14:0) 1,2-dimyristoyl C₃₃H₆₆NO₈P 668.8 Structural membrane integrity
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 LysoPC) 1-myristoyl, 2-hydroxy, choline head C₂₂H₄₆NO₇P 508.6 Surfactant, apoptotic signaling

Key Observations :

Acyl Chain Diversity: 14:0 LysoPE has a saturated 14-carbon chain, while 18:1 LysoPE contains a monounsaturated 18-carbon chain. Unsaturation in 18:1 LysoPE increases membrane fluidity compared to 14:0 LysoPE . Diacyl PE (14:0/14:0) lacks the hydroxyl group at sn-2, enhancing its stability in bilayer membranes .

Head Group Specificity: 14:0 LysoPC replaces ethanolamine with choline, altering charge (neutral vs. negative at physiological pH) and interaction with enzymes like phospholipase D .

coli BcsG-N, a phosphoethanolamine transferase, unlike synthetic analogs like p-NPPE . Ethanolamine phosphotransferase selectively synthesizes diacyl PE (e.g., PE 14:0/14:0) over plasmenylethanolamine, highlighting substrate specificity in biosynthesis .

Table 2: Analytical Performance in Lipidomics

Compound Use Case Detection Method Key Reference
14:0 LysoPE Internal standard for LC-ESI-MS/MS lipid quantification Negative ion mode, m/z 425.5
PE 14:0/14:0 Calibrant for phospholipid quantification TLC, MS
14:0 LysoPC Surfactant studies in membrane systems Electrospray ionization

Key Findings :

  • Mass Spectrometry: 14:0 LysoPE exhibits a distinct fragmentation pattern in LC-ESI-QQ-MS², with a primary ion at m/z 425.5 and secondary fragments at m/z 283.3 (myristate) and 196.0 (phosphoethanolamine head group) .
  • Stability : 14:0 LysoPE is less prone to oxidation than polyunsaturated analogs (e.g., 18:1 LysoPE), making it preferable for long-term storage in lipidomics workflows .

Biological Activity

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, commonly referred to as LysoPE(14:0), is a lysophospholipid characterized by a myristoyl acyl chain and a phosphoethanolamine head group. This compound plays a significant role in various biological processes, including cellular signaling, membrane dynamics, and interactions with proteins. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and physiological roles.

  • Molecular Formula : C19H40NO7P
  • Molecular Weight : 425.50 g/mol
  • Structure : Contains a myristoyl chain (14 carbons) and a phosphoethanolamine moiety.

This compound exhibits several biological activities:

  • Cell Membrane Interaction : As a lysophospholipid, it integrates into lipid bilayers, influencing membrane fluidity and curvature. This property is vital for membrane fusion and cellular signaling processes.
  • Intracellular Signaling : It has been shown to induce transient increases in intracellular calcium levels in neuronal cell lines, such as PC12 cells, which may affect neurotransmitter release and neuronal excitability .

1. Bacterial Adhesion

Research indicates that LysoPE(14:0) enhances bacterial adhesion, particularly in the context of Helicobacter pylori. The presence of this compound promotes the clustering of lipid rafts and adhesion molecules, facilitating bacterial colonization and subsequent disease activity .

2. Enzymatic Activity

Studies have demonstrated that certain enzymes, like cholesteryl α-D-glucoside acyltransferase (CGAT), interact with this compound. CGAT catalyzes the formation of complex lipids involving LysoPE(14:0), which plays a role in the synthesis of cholesteryl glucosides .

Case Study 1: Role in Cancer Development

A study highlighted the role of LysoPE(14:0) in the translocation of the CagA protein from H. pylori into host cells. This process is linked to tyrosine phosphorylation events that activate pathways associated with cancer development. The study found that longer acyl chains increased bacterial adhesion and CagA translocation .

Case Study 2: Lipidomic Investigations

A lipidomic analysis using mass spectrometry revealed the presence of LysoPE(14:0) in various biological samples, suggesting its involvement in metabolic pathways and cellular responses to environmental changes .

Comparative Analysis of Biological Activity

Biological ActivityMechanismReference
Bacterial AdhesionEnhances lipid raft clustering
Intracellular Calcium IncreaseModulates neuronal excitability
Enzymatic InteractionsSubstrate for CGAT
Cancer Pathway ActivationFacilitates CagA translocation

Q & A

Basic Research Questions

Q. What methodologies are recommended for extracting and purifying 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine from biological samples?

  • Methodological Answer : The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. This involves homogenizing samples in chloroform-methanol (2:1, v/v) to form a miscible system with tissue water, followed by phase separation via dilution with chloroform and water. The lipid-rich chloroform layer is isolated, and further purification (e.g., column chromatography) ensures removal of non-lipid contaminants . For lysophospholipids like 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, maintaining low temperatures during extraction prevents hydrolysis of ester bonds.

Q. How can researchers verify the structural integrity and purity of synthetic or isolated 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine?

  • Methodological Answer :

  • Mass spectrometry (MS) : High-resolution LC-ESI-QTOF-MS/MS enables precise determination of molecular mass (e.g., m/z 453.2855 for C21H44NO7P analogs) and fragmentation patterns to confirm acyl chain composition and head group structure .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR analyze polar group conformations and acyl chain dynamics. For example, ³¹P NMR detects head group ionization states, critical for understanding interactions at physiological pH .
  • Thin-layer chromatography (TLC) : Validates purity by comparing migration patterns against standards.

Q. What experimental designs are optimal for incorporating this compound into model membrane systems?

  • Methodological Answer : To study membrane dynamics, prepare unilamellar vesicles using hydration and extrusion. For stability:

  • Mix 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine with other lipids (e.g., phosphatidylcholine) in organic solvent, evaporate to form a thin film, and hydrate in buffer.
  • Use dynamic light scattering (DLS) to monitor vesicle size and zeta potential to assess surface charge, which is influenced by the phosphatidylethanolamine head group’s negative charge at pH 7.4 .

Advanced Research Questions

Q. How does 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine modulate membrane protein function in experimental systems?

  • Methodological Answer : Incorporate the compound into lipid bilayers to study its impact on protein conformation. For example:

  • Use fluorescence resonance energy transfer (FRET) to monitor protein-lipid interactions.
  • Employ solid-state NMR to resolve structural changes in transmembrane domains induced by lysophospholipid incorporation. The hydroxyl group at the sn-2 position may alter membrane curvature, affecting protein oligomerization .

Q. What advanced analytical techniques are used to quantify this lysophospholipid in complex biological matrices like plasma or tissue homogenates?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated analogs) ensures specificity and accuracy. Key steps:

  • Extract lipids using methanol-chloroform, enrich lysophospholipids via solid-phase extraction (SPE), and analyze in negative ion mode for phosphatidylethanolamine detection.
  • Validate with spike-recovery experiments to account for matrix effects, as demonstrated in metabolomic studies of murine colon and fecal samples .

Q. What role does the charge state of the phosphatidylethanolamine head group play in experimental systems, and how is this property leveraged in research?

  • Methodological Answer : At physiological pH, the head group’s negative charge facilitates interactions with cationic molecules (e.g., calcium ions or antimicrobial peptides). Methods to study this include:

  • Electrophoretic mobility assays to measure surface charge modulation.
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics between the lysophospholipid and charged ligands .

Q. How can researchers investigate the stability and degradation pathways of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine under experimental conditions?

  • Methodological Answer : Conduct thermal oxidation studies (e.g., heating to 125°C) and monitor degradation using LC-ESI-MS. Key observations:

  • Formation of hydroxyl, oxo, or epoxy derivatives via non-volatile oxidation products.
  • Release of volatile organic compounds (VOCs) like 2-heptanone, detected via headspace SPME-GC-MS . Store samples at -20°C under inert gas to minimize decomposition .

Q. What evidence supports the role of this lysophospholipid as a biomarker in disease models, and how is this validated?

  • Methodological Answer : Elevated serum levels in breast cancer patients suggest its biomarker potential. Validation involves:

  • Case-control LC-MS/MS studies comparing patient cohorts and healthy controls.
  • Multivariate statistical analysis (e.g., orthogonal partial least squares-discriminant analysis) to identify significant lipidomic differences.
  • Functional assays (e.g., calcium flux in PC12 cells) to link biomarker presence to cellular signaling pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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